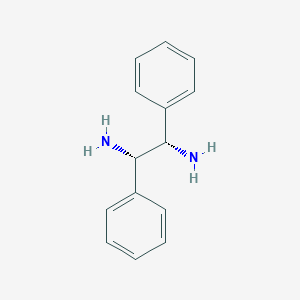

(1S,2S)-(-)-1,2-ジフェニルエチレンジアミン

概要

説明

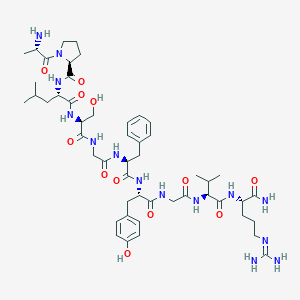

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral molecule that has been utilized in various chemical contexts due to its ability to induce chirality in supramolecular structures and catalytic systems. It is a versatile ligand that can form complexes with different metals and has been shown to be an integral part of chiral supramolecular fluorophores and macrocyclic lanthanide complexes.

Synthesis Analysis

The synthesis of chiral macrocyclic lanthanide complexes derived from (1S,2S)-(-)-1,2-Diphenylethylenediamine involves the reaction of the chiral diamine with 2,6-diformylpyridine to form a new chiral macrocycle. These complexes have been synthesized and characterized using NMR spectroscopy and mass spectrometry, with further structural elucidation using X-ray crystallography for the cerium(III) complex .

Molecular Structure Analysis

The molecular structure of the chiral macrocyclic lanthanide complex, particularly the cerium(III) complex, reveals coordination by six nitrogen atoms of the macrocyclic ligand and three chloride anions. The macrocycle adopts a relatively flat, twist-bent conformation, which is a common structural feature in these types of complexes .

Chemical Reactions Analysis

The chemical reactivity of (1S,2S)-(-)-1,2-Diphenylethylenediamine has been explored in the context of a bifunctional iridium catalyst. The catalyst, which contains the diphenylethylenediamine motif, undergoes thermal degradation via cyclometalation, leading to the formation of iridacycles. This process is relevant to the deactivation of the catalyst in the dehydrogenation of formic acid. The formation of these iridacycles is enhanced in the presence of water, suggesting a deprotonative orthometalation pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine derivatives are exemplified by their use in creating chiral supramolecular organic fluorophores. These fluorophores exhibit circularly polarized luminescence properties in the solid state, which is a direct consequence of the chiral nature of the diphenylethylenediamine molecule when combined with fluorescent carboxylic acid derivatives . The specific optical properties of these materials are of great interest for applications in optoelectronics and sensing.

科学的研究の応用

エナンチオピュアエチレンジアミンの合成

この化合物は、キラリティ転移によるエナンチオピュアエチレンジアミンの合成のための溶媒和剤として使用されます . このプロセスには、ジケトンとの縮合に続いて還元的開裂が含まれます .

エナンチオ選択的ハイドロジェネーションにおけるコ触媒

これは、ルテニウム触媒による芳香族ケトンのエナンチオ選択的ハイドロジェネーションにおけるコ触媒として作用します . このプロセスは、特定の医薬品やファインケミカルの製造において不可欠です。

金属錯体のリガンド

(1S,2S)-(-)-1,2-ジフェニルエチレンジアミンは、金属錯体の形成のための汎用性の高いリガンドです . これらの錯体は、触媒や材料科学において様々な用途があります。

キラルなトロポコロナンドの合成

この化合物は、キラルなトロポコロナンドの合成に使用されます . これらの環状化合物には、エナンチオマー的に純粋な化学物質の製造における重要なプロセスである不斉触媒作用における潜在的な有用性があります。

抗菌用途

(1S,2S)-(-)-1,2-ジフェニルエチレンジアミンに直接関連していませんが、(1S,2S)-シクロヘキサン-1,2-ジアミン誘導体などの類似の化合物は、ハイブリッドオルガノシランファイバーの製造に使用されてきました . これらのファイバーは、直接接触している黄色ブドウ球菌と緑膿菌の99.9%以上を阻害する顕著な抗菌特性を示しています . これは、(1S,2S)-(-)-1,2-ジフェニルエチレンジアミンが同様のコンテキストで潜在的に使用できることを示唆しています。

創傷治癒における潜在的な用途

前述の抗菌性ファイバーは、創傷治癒に適用できる可能性があります . 構造が類似していることから、(1S,2S)-(-)-1,2-ジフェニルエチレンジアミンも同様の方法で使用できる可能性がありますが、これを確認するにはさらなる研究が必要です。

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1S,2S)-(-)-1,2-Diphenylethylenediamine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

特性

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426127 | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16635-95-3, 29841-69-8 | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)

![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)